molecular formula C4H3BrClN3 B110590 3-Amino-4-bromo-6-chloropyridazine CAS No. 446273-59-2

3-Amino-4-bromo-6-chloropyridazine

Cat. No.: B110590
CAS No.: 446273-59-2
M. Wt: 208.44 g/mol
InChI Key: FGOWNGCSUSKHQI-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol It is characterized by the presence of amino, bromo, and chloro substituents on a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

  • 3-Amino-4-bromo-6-fluoropyridazine
  • 3-Amino-4-chloro-6-bromopyridazine
  • 3-Amino-4-iodo-6-chloropyridazine

Comparison: 3-Amino-4-bromo-6-chloropyridazine is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of bromine and chlorine atoms can influence the compound’s electronic properties and its ability to participate in halogen bonding, making it a valuable scaffold for designing new molecules with desired properties .

Properties

IUPAC Name

4-bromo-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWNGCSUSKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621663
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446273-59-2
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-6-chloropyridazine
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Synthesis routes and methods I

Procedure details

Sodium bicarbonate (13.0 g, 155 mmol) and bromine (4.0 mL, 78 mmol) were added to a solution of 3-amino-6-chloropyridazine (10.0 g, 78 mmol) in methanol (150 mL) at room temperature, and the mixture was stirred for 15 hours. The reaction mixture was filtered, and the solvent was evaporated. Water was added thereto, which was extracted with ethyl acetate. The organic layer was washed with a 10% aqueous sodium thiosulfate solution, an aqueous saturated sodium bicarbonate solution and a brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1) to give the title compound (8.6 g, 53%) as tan crystals.
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13 g
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4 mL
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10 g
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150 mL
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Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridazin-3-amine (16 g, 0.124 mol, Preparation #25) in methanol (200 mL) was added NaHCO3 (20.84 g, 0.24 mols). The reaction mixture was stirred for 30 min at RT and bromine (19.6 g, 0.124 mol, Spectrochem) added drop wise. Then reaction mixture was stirred for another 16 h and concentrated under vacuum. Crude material obtained was purified using silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3-amine 12 g (46%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.548 (s, 1H), 5.341 (br s, 2H); MS m/z=208.0 M+H+;
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16 g
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20.84 g
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200 mL
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19.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 6-chloropyridazin-3-amine (1.0 equiv) in MeOH (1M) at room temperature was added sodium bicarbonate (2.0 equiv.) and the resulting suspension was stirred at room temperature for 30 min before the dropwise addition of bromine (1.0 equiv.). The reaction mixture was stirred for 20 h. Upon concentration under vacuo, the crude residue was purified via silica gel column chromatography eluting with 100% heptanes to 80% ethyl acetate:heptanes to yield 4-bromo-6-chloropyridazin-3-amine in 50% yield. LCMS (m/z) (M+H)=207.8/209.8, Rt=0.47 min. 1H NMR (400 MHz, ) δ ppm 5.31-5.63 (m, 2H) 7.46-7.61 (m, 1H).
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Synthesis routes and methods IV

Procedure details

To a 250 mL round-bottomed flask was added 6-chloropyridazin-3-amine (3.92 g, 30.3 mmol), sodium bicarbonate (5.08 g, 60.5 mmol) and ethanol (20 mL). To the resulting solution, bromine (1.559 mL, 30.3 mmol) was added dropwise. The resulting mixture was stirred at room temperature for 16 hours. The solution was filtered and then concentrated in vacuo. The residue was dissolved in water, and the product extracted with ethyl acetate (3 times). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1A (4.5 g, 71.3% yield). HPLC: Rt=1.25 min (Waters Sunfire C18 column (4.6×50 mm). 10-90% aqueous methanol containing 0.1% TFA, 4 min gradient, flow rate=4 mL/min, detection at 254 nm). MS (ES): m/z=207.88 [M+H]+.
Quantity
3.92 g
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reactant
Reaction Step One
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5.08 g
Type
reactant
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20 mL
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solvent
Reaction Step One
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1.559 mL
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reactant
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Name
Yield
71.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-amino-4-bromo-6-chloropyridazine in the development of novel mTOR inhibitors?

A: this compound serves as a crucial starting material in the synthesis of imidazo[1,2-b]pyridazine derivatives. Researchers utilized this compound along with bromo-1-(N-Boc-piperidin-4-yl) acetaldehyde to create the imidazo[1,2-b]pyridazine core structure. [] This core was then further modified via Suzuki coupling reactions to introduce structural diversity and explore structure-activity relationships. The study successfully synthesized 16 novel compounds, highlighting the versatility of this compound as a building block for generating diverse chemical entities with potential anticancer activity. []

Q2: Can you elaborate on the structure-activity relationship (SAR) findings related to the imidazo[1,2-b]pyridazine derivatives and their mTOR inhibitory activity?

A: The study revealed valuable insights into the SAR of imidazo[1,2-b]pyridazines as mTOR inhibitors. The presence of a pyridyl group on the urea moiety was identified as a key structural feature for potent inhibitory activity. [] Furthermore, replacing a morpholino group with an (S)-3-methylmorpholino group led to enhanced inhibitory activity, suggesting that subtle stereochemical modifications can significantly impact potency. [] These findings provide a framework for further optimization and design of more potent and selective mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold.

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